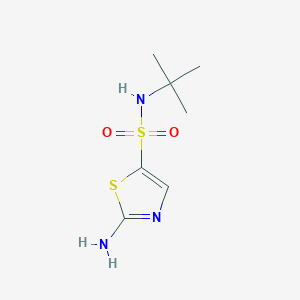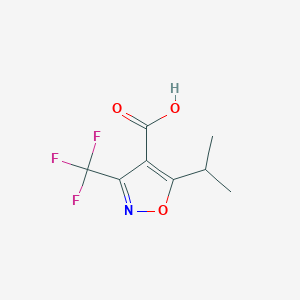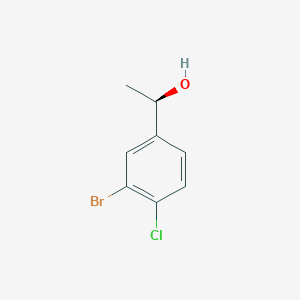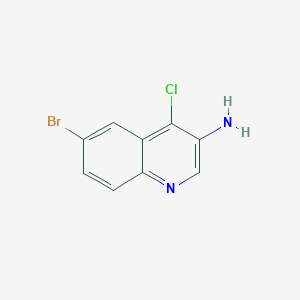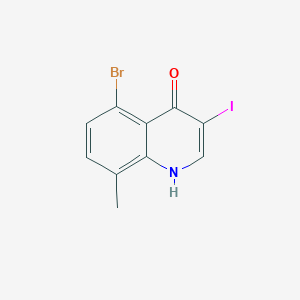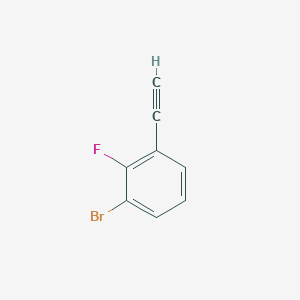
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane
Vue d'ensemble
Description
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane, also known as BMTCP, is a volatile alkyl halide compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. It is a highly reactive compound, and can be used as a reagent for the synthesis of various compounds, including pharmaceuticals and other organic compounds. BMTCP has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well-understood.
Applications De Recherche Scientifique
Synthesis of Organic Compounds
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane is used in synthesizing various organic compounds. For instance, it has been used in the preparation of cyclopentane-1,2-dione, a compound employed as an intermediate in synthesizing diverse organic materials such as propellanes, iso-coumarones, and pyrazines. This intermediate shows potential as a precursor for the sesquiterpene modhephene (Wrobel & Cook, 1980).
Radical Cyclization
The compound plays a significant role in radical cyclization processes. Studies have shown its effectiveness in radical cyclization of (bromomethyl)dimethylsilyl propargyl ethers, demonstrating high regio-, chemo-, and stereoselectivity. This process has been instrumental in producing various complex organic structures, including trisubstituted olefins, cyclopentene derivatives, and diquinane systems (Journet & Malacria, 1992).
Inclusion Complex Studies
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane has been utilized in the study of inclusion complexes. These studies often involve nuclear magnetic resonance (NMR) methods and molecular dynamics simulations, contributing valuable insights into the interactions and geometries of these complexes (Ivanov, Salvatierra, & Jaime, 1996).
Development of Pharmaceutical Compounds
The compound is also essential in pharmaceutical research. It serves as a platform for the development of various difunctional trifluoromethylcyclopentane derivatives. These building blocks have been used to synthesize compounds of interest in pharmaceutical, agrochemical, and materials industries (Grellepois, Kikelj, Coia, & Portella, 2012).
Spectrophotometric Applications
It also finds applications in spectrophotometry. For instance, cyclopentane-1,3-dione bis (4-methylthiosemicarbazone) monohydrochloride, which can be synthesized using 1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane, is used as a reagent for the spectrophotometric determination of trace amounts of bromate (Ceba, Sánchez, & Díaz, 1983).
Development of Novel Synthetic Methods
Research involving this compound has led to the development of new synthetic methods. This includes the synthesis of highly substituted cyclohexanes, demonstrating the influence of proximity effects on the reactivity of such compounds (Hofmann, Ren, Lough, & Fekl, 2006).
Propriétés
IUPAC Name |
1-(bromomethyl)-1-(trifluoromethyl)cyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3/c8-5-6(7(9,10)11)3-1-2-4-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBITMZBULNKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



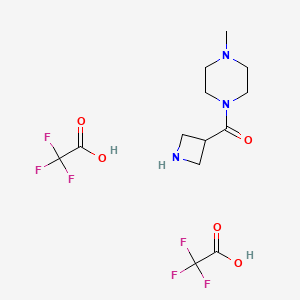
![4-[3-(Benzyloxy)-4-nitrophenyl]morpholine](/img/structure/B1382617.png)
![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one hydrochloride](/img/structure/B1382618.png)



![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1382628.png)
